C Peptide - 59112-80-0

C Peptide

Catalog Number: EVT-452914
CAS Number: 59112-80-0
Molecular Formula: C129H211N35O48
Molecular Weight: 3020.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C-peptide is under investigation in clinical trial NCT00278980 (Effect of C-peptide on Diabetic Peripheral Neuropathy).
Source and Classification

C Peptide is synthesized in the pancreas alongside insulin. It originates from proinsulin, which is synthesized in the endoplasmic reticulum of pancreatic beta-cells. Upon maturation, proinsulin is cleaved by prohormone convertases into insulin and C Peptide. In terms of classification, C Peptide falls under the category of peptide hormones and is considered a byproduct of insulin synthesis rather than an active hormone itself .

Synthesis Analysis

Methods

C Peptide can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used today due to its efficiency in producing high-purity peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .

Technical Details:

  • Solid-Phase Peptide Synthesis: Involves attaching the C-terminal of the first amino acid to a resin. Subsequent amino acids are added one at a time after deprotecting the N-terminal group. The process includes coupling agents like dicyclohexylcarbodiimide to facilitate bond formation.
  • Liquid-Phase Peptide Synthesis: This classical method requires manual removal of products after each coupling step, making it labor-intensive but useful for detecting side reactions due to purification after each step .

Recent advancements have introduced methods that minimize protecting group use, enhancing efficiency and reducing epimerization during synthesis .

Molecular Structure Analysis

C Peptide consists of 31 amino acids with a specific sequence that allows it to play its role in insulin biosynthesis. The molecular structure can be described as follows:

  • Molecular Formula: C₁₅H₁₉N₃O₄S
  • Molecular Weight: Approximately 3,102 Da

The structure features disulfide bonds that are critical for maintaining its stability during processing within the cell. The sequence of C Peptide varies slightly among species but generally maintains its functional properties across different organisms .

Chemical Reactions Analysis
  1. Cleavage from Proinsulin: The conversion of proinsulin into insulin involves enzymatic cleavage facilitated by prohormone convertases.
  2. Formation of Disulfide Bonds: These bonds are formed during the folding process of proinsulin, which is essential for proper insulin activity.

These reactions highlight the importance of C Peptide in ensuring that insulin is correctly formed and functional .

Mechanism of Action

C Peptide primarily serves as an indicator of endogenous insulin production rather than having direct biological activity itself. Its secretion occurs simultaneously with insulin from pancreatic beta-cells in response to glucose levels in the blood.

Process

  • When blood glucose levels rise, beta-cells secrete both insulin and C Peptide.
  • The measurement of circulating C Peptide provides insights into pancreatic function since it reflects how much insulin is being produced by the body without being affected by hepatic extraction or antibody cross-reactivity.

This mechanism makes C Peptide a valuable tool for diagnosing conditions such as diabetes mellitus and assessing beta-cell function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Lacks significant reactivity compared to other hormones; primarily functions as a marker rather than an active agent.

Relevant data indicates that C Peptide has a slower metabolic clearance rate compared to insulin, making it preferable for measuring endogenous insulin secretion .

Applications

C Peptide has several important scientific uses:

  1. Clinical Diagnostics: Measurement of C Peptide levels aids in assessing beta-cell function and differentiating between types of diabetes.
  2. Research Applications: Used in studies investigating metabolic disorders, including hypoglycemia and hyperglycemia responses.
  3. Therapeutic Monitoring: Helps evaluate patients' responses to treatments involving insulin therapy.
Introduction to C-Peptide

Historical Discovery and Context of C-Peptide in Endocrinology

The discovery of C-peptide is inextricably linked to the elucidation of insulin biosynthesis. In 1967, Donald Steiner and colleagues at the University of Chicago identified a biosynthetic precursor to insulin, termed "proinsulin," through radiolabeling experiments with human insulinoma tissue. Their pivotal work demonstrated that this single-chain molecule contained the insulin A- and B-chains connected by an additional polypeptide segment—the connecting peptide (C-peptide) [1] [9]. This discovery resolved a longstanding biochemical puzzle: how insulin achieves efficient disulfide bond formation during biosynthesis. Steiner’s subsequent experiments showed that reduced proinsulin could refold with high yield upon reoxidation, establishing C-peptide’s fundamental role in facilitating correct insulin tertiary structure [1].

By 1969, Rubenstein and colleagues developed the first differential immunoassay capable of detecting C-peptide in human serum, confirming its co-secretion with insulin. This methodological breakthrough transformed C-peptide from a structural curiosity into a clinical biomarker. In 1975, Lise Heding advanced the field with a radioimmunoassay that specifically measured free C-peptide without cross-reactivity with proinsulin, cementing its utility in diabetes diagnostics [10]. These innovations revealed that C-peptide circulates at nanomolar concentrations in healthy individuals and provided the first evidence of residual beta-cell function in type 1 diabetes patients [1] [10].

Table 1: Key Historical Milestones in C-Peptide Research

YearDiscoveryKey Researchers
1967Identification of proinsulin as insulin precursorSteiner et al.
1968Isolation and sequencing of porcine C-peptideChance et al.
1969First detection of C-peptide in human serumRubenstein et al.
1970Development of human C-peptide radioimmunoassayMelani et al.
1975Specific immunoassay for free C-peptideHeding

Biochemical Foundations: C-Peptide in Proinsulin Processing

C-peptide is encoded within the preproinsulin gene as a 31-amino acid segment in humans, flanked by the insulin B-chain (N-terminus) and A-chain (C-terminus). Biosynthesis initiates in pancreatic beta-cells with translation of preproinsulin—a 110-residue polypeptide containing an N-terminal signal peptide that directs it to the endoplasmic reticulum. Signal peptidase cleaves this leader sequence, yielding proinsulin [2] [9].

Within the endoplasmic reticulum, C-peptide’s primary function is thermodynamic: its conserved hydrophobic residues stabilize the folding intermediate, enabling correct alignment of cysteine residues for disulfide bond formation between insulin chains. Experimental deletion of C-peptide reduces insulin yield by >90% due to misfolding [1] [2]. Following folding, proinsulin traffics to the Golgi apparatus where prohormone convertases (PC1/3 and PC2) execute proteolytic cleavage. PC2 cleaves at the C-peptide–A-chain junction (Arg⁶⁴-Arg⁶⁵ in humans), while PC1/3 processes the B-chain–C-peptide boundary (Lys⁶⁴-Arg⁶⁵). Exopeptidase carboxypeptidase E then removes the basic residues, liberating mature insulin and C-peptide [2] [6].

The products are stored in secretory granules and released equimolarly upon beta-cell stimulation. While insulin undergoes rapid hepatic clearance (5–8 minute half-life), C-peptide is predominantly degraded by renal tubular enzymes (30–35 minute half-life), resulting in higher plasma concentrations [2] [8]. This differential metabolism underpins C-peptide’s reliability as an insulin secretion marker, particularly in hepatic disease or insulin antibody interference.

Table 2: Structural and Functional Characteristics of Human Proinsulin Components

ComponentLength (AA)Key FeaturesBiological Half-Life
Preproinsulin110N-terminal signal peptide (24 AA)Not applicable
Proinsulin86Intact A-chain, B-chain, C-peptide20–30 minutes
Insulin51A-chain (21 AA), B-chain (30 AA) with disulfides5–8 minutes
C-peptide31Conserved Glu¹, Gln³, Glu¹¹, and C-terminal pentapeptide30–35 minutes

Structural Biology of C-Peptide: Sequence Conservation and Functional Domains

Human C-peptide is a 31-residue polypeptide (molecular mass 3020 Da) with an acidic isoelectric point (pI ~3.5) due to multiple glutamate residues. Comparative sequencing across mammals reveals striking evolutionary patterns: while insulin sequences are >90% conserved, C-peptide exhibits marked divergence in central regions but preserves eight residues universally (positions 1, 3, 6, 11, 12, 21, 27, and 31) [1] [4]. The C-terminal pentapeptide (Glu-Glu-Ala-Glu-Asp in humans) is exceptionally conserved and constitutes a functional domain demonstrated to bind cell membranes and activate intracellular signaling cascades [2] [8].

Biophysical studies show C-peptide adopts a flexible conformation in solution but exhibits helical propensity in membrane-mimetic environments. The C-terminal domain’s negative charge facilitates electrostatic interactions with putative G-protein coupled receptors, though a definitive receptor remains uncharacterized [4] [8]. Experimental truncation and alanine scanning mutagenesis confirm that residues 27–31 are essential for eliciting physiological responses. Synthetic C-terminal pentapeptide alone can stimulate Na⁺/K⁺-ATPase activity in renal tubules at 70–80% efficiency of full-length peptide [8].

Domain mapping reveals additional functional regions:

  • N-terminal domain (residues 1–6): Modulates insulin hexamer stabilization; substitutions alter proinsulin processing kinetics [1].
  • Central domain (residues 7–24): Highly variable across species; tolerates deletions without impairing insulin folding, suggesting metabolic rather than structural functions [4].
  • Nuclear localization signal (residues 14–19): Mediates C-peptide internalization and nuclear translocation, where it interacts with histones to modulate gene expression [8].

Table 3: Comparative C-Peptide Sequences Across Mammals

SpeciesSequence (Conserved Residues Bolded)Identity to Human (%)
HumanEAED LQVGQ VE N E G PG G GAG LQPLALE GSLQ100%
PorcineEVED PQVGQ AE L G L PG G GAG AQPLALE GSLQ74%
BovineEVED PQVGQ AE L G L PG G GAG VQPLALE GSLQ71%
RatENEG MQVGQ VE N E G SG G GAG LQPLALE GSLQ68%
Guinea pigDPRG LQVGQ VD A S G PG G DPG LQPVALE GSLQ52%

The structural plasticity of C-peptide—retaining critical functions despite sequence variation—suggests evolutionary pressure for metabolic roles beyond insulin processing. This is exemplified in guinea pigs, whose C-peptide shares only 52% identity with humans yet maintains functional competence in insulin biosynthesis [1] [4]. Current models propose that C-peptide’s conserved domains operate as modular effectors: the C-terminus engages cell-surface signaling, while the N-terminus and nuclear localization motif regulate transcriptional activity, positioning it as a bifunctional peptide with intra- and extracellular actions [4] [8].

Properties

CAS Number

59112-80-0

Product Name

C Peptide

IUPAC Name

4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C129H211N35O48

Molecular Weight

3020.3 g/mol

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)

InChI Key

VOUAQYXWVJDEQY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N

Synonyms

C Peptide
C Peptide, Proinsulin
C-Peptide
C-Peptide, Proinsulin
Connecting Peptide
Proinsulin C Peptide
Proinsulin C-Peptide

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

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